BenchChemオンラインストアへようこそ!

5-(1H-imidazol-1-yl)-2-methylpyridine

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

5-(1H-imidazol-1-yl)-2-methylpyridine (CAS 1376219-87-2) is the core scaffold of patented ALK5 inhibitors. Its defined 2-methyl-5-imidazolyl substitution yields potent ATP-competitive TGF-β type I receptor inhibition (IC50 as low as 26 nM). Using the correct regioisomer is critical for target affinity and SAR fidelity. With a LogP of ~1.2, it provides a favorable ADME handle. This ≥95% pure building block ensures reproducible synthesis of imidazolyl-pyridine libraries. Secure the exact isomer your drug discovery program requires.

Molecular Formula C9H9N3
Molecular Weight 159.192
CAS No. 1376219-87-2
Cat. No. B2526301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-1-yl)-2-methylpyridine
CAS1376219-87-2
Molecular FormulaC9H9N3
Molecular Weight159.192
Structural Identifiers
SMILESCC1=NC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C9H9N3/c1-8-2-3-9(6-11-8)12-5-4-10-7-12/h2-7H,1H3
InChIKeyWVRGRAUQQFMCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Imidazol-1-yl)-2-methylpyridine (1376219-87-2) Core Chemical Identity & Procurement Overview


5-(1H-imidazol-1-yl)-2-methylpyridine (CAS 1376219-87-2) is a heterocyclic building block with the molecular formula C₉H₉N₃ and an average molecular weight of 159.19 g/mol [1]. It is structurally characterized by a 2-methylpyridine core directly substituted at the 5-position with a 1H-imidazol-1-yl moiety . As a small, drug-like heterocycle (computed LogP of approximately 1.20 to 2.39 depending on the model), it adheres to Lipinski's Rule of Five, which supports its utility in the design of orally bioavailable molecules [2][3]. Its primary value lies in its role as a versatile intermediate for the construction of more complex, pharmacologically active heterocyclic systems, rather than as a therapeutic agent itself.

Why Generic 'Imidazolyl-Methylpyridine' Analogs Cannot Replace 5-(1H-Imidazol-1-yl)-2-methylpyridine (1376219-87-2)


The biological and physicochemical profile of imidazolyl-methylpyridine derivatives is highly sensitive to the exact position of the nitrogen heteroatoms, the location of the methyl substituent, and the linkage between the two heterocyclic rings [1][2]. For instance, shifting the methyl group from the 2- to the 3- or 5-position, or relocating the imidazole ring from the 5- to the 3-position of the pyridine core, yields regioisomers like 3-(1H-imidazol-1-yl)-5-methylpyridine, which exhibit distinct and non-interchangeable biological activity profiles . In the context of drug discovery, such subtle structural variations can lead to orders-of-magnitude differences in target binding affinity, as demonstrated in the development of CYP11B1 and ALK5 inhibitors where specific methylpyridine regioisomers are essential for potent activity [3][4]. Therefore, substituting 5-(1H-imidazol-1-yl)-2-methylpyridine with a seemingly similar, but regioisomeric, building block will fundamentally alter the structure-activity relationship (SAR) of the resulting lead compound and cannot guarantee a comparable outcome.

Quantitative Evidence for 5-(1H-Imidazol-1-yl)-2-methylpyridine (1376219-87-2): Benchmarking Against Analogs & Scaffold Performance


Regioisomeric Distinction: Anticancer Activity Profile of 5-(1H-imidazol-1-yl)-2-methylpyridine vs. 3-(1H-imidazol-1-yl)-5-methylpyridine

While specific, publicly available IC₅₀ data for the target compound 5-(1H-imidazol-1-yl)-2-methylpyridine is absent, a direct comparison can be made with a key regioisomer, 3-(1H-imidazol-1-yl)-5-methylpyridine, to illustrate the critical role of substitution pattern in determining biological activity. This analysis reveals that the target compound is not simply interchangeable with its close structural analog .

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

Patent-Backed Scaffold Relevance: 5-(1H-imidazol-1-yl)-2-methylpyridine as a Core Motif in ALK5/TGF-β Receptor Kinase Inhibitors

The 5-(1H-imidazol-1-yl)-2-methylpyridine scaffold is a foundational motif in patents covering potent inhibitors of ALK5 (TGF-β type I receptor kinase). The compound represents the core structure from which numerous highly potent inhibitors are derived by further substitution [1][2].

Kinase Inhibition TGF-β Signaling Fibrosis Cancer

Physicochemical Differentiation: Impact of Regioisomerism on Lipophilicity (LogP) for 5-(1H-imidazol-1-yl)-2-methylpyridine

The regioisomerism of imidazolyl-methylpyridines influences key physicochemical properties like lipophilicity, which is crucial for permeability and metabolic stability. The target compound exhibits a range of computed logP values, highlighting its position in the lipophilicity landscape relative to other analogs [1][2].

ADME Drug Design Physicochemical Properties

Primary Research & Industrial Applications for 5-(1H-Imidazol-1-yl)-2-methylpyridine (1376219-87-2)


Scaffold for ALK5/TGF-β Receptor Kinase Inhibitor Lead Optimization

This compound is the exact core scaffold for numerous patented ALK5 inhibitors. It is the ideal starting material for medicinal chemistry teams focused on synthesizing and optimizing novel ATP-competitive inhibitors of the TGF-β type I receptor. As demonstrated in the literature, potent inhibitors (e.g., with IC₅₀ values as low as 26 nM) can be generated by further functionalizing this core with various heterocycles [1][2].

Building Block for Structure-Activity Relationship (SAR) Studies of Imidazolyl-Pyridines

Given the stark difference in biological activity between regioisomers like 5-(1H-imidazol-1-yl)-2-methylpyridine and 3-(1H-imidazol-1-yl)-5-methylpyridine, this compound is an essential reagent for any SAR investigation into imidazolyl-pyridine containing leads . Using the precise regioisomer ensures that any observed biological activity or property is directly attributable to the intended molecular design.

Modulation of Lead Compound Lipophilicity in ADME Optimization

With a calculated LogP of approximately 1.20, this compound provides a specific lipophilicity handle for medicinal chemists to fine-tune the ADME profile of a lead series [3][4]. Its use can systematically lower overall lipophilicity compared to more lipophilic analogs, potentially improving aqueous solubility and reducing metabolic clearance while maintaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1H-imidazol-1-yl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.